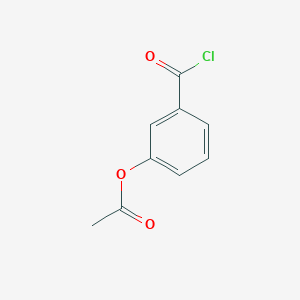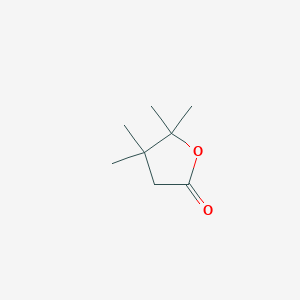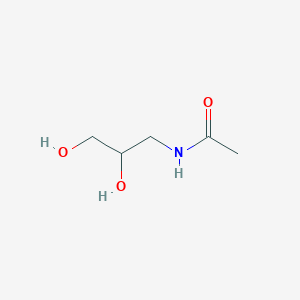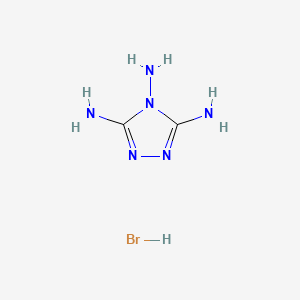
Guanidine, N,N,N',N'-tetramethyl-, monoacetate
Descripción general
Descripción
Guanidine, N,N,N',N'-tetramethyl-, monoacetate, also known as TMA or GMTMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMA is a white crystalline powder that is soluble in water and ethanol, and it is commonly used as a reagent in organic synthesis and biochemical research.
Aplicaciones Científicas De Investigación
Biomimetic Coordination Chemistry
Guanidines, including tetramethylguanidine derivatives, have been studied for their potential in biomimetic coordination chemistry. A library of peralkylated bis-guanidine ligands was created for this purpose, showcasing a range of substitutional flexibility and a variety of spacers. These ligands have potential applications in mimicking biological metal-binding sites (Herres‐Pawlis et al., 2005).
Synthesis and Characterization
Guanidine compounds, including tetramethylguanidines, are synthesized for various applications. The synthesis process often involves reactions with activated guanidine precursors and deprotection steps to yield the free guanidine. These compounds have found use in areas like DNA binding, kinase inhibition, and as antagonists for certain receptors (Shaw, Grayson & Rozas, 2015).
Transition Metal Catalysis
Guanidines, including N,N,N',N'-tetramethyl guanidinium derivatives, play a significant role in transition metal catalysis. They are fundamental entities in medicinal chemistry and are incorporated in various drugs and natural products. The N-arylation of guanidines and amidines has been a particular focus of study (Rauws & Maes, 2012).
Coordination Chemistry
Neutral amidines and guanidines, including tetramethylguanidine derivatives, are utilized in coordination chemistry. They exhibit varied coordination modes at different metals and have applications in catalytic processes (Coles, 2006).
Reactivity Studies
The reactivity of guanidine derivatives with different compounds has been studied extensively. For example, the reaction of N,N,N',N'-tetramethyl guanidine with CdBr2·4H2O in ethanol was investigated, resulting in a compound with unusual coordination geometry (Ndiaye et al., 2017).
Propiedades
IUPAC Name |
acetic acid;1,1,3,3-tetramethylguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.C2H4O2/c1-7(2)5(6)8(3)4;1-2(3)4/h6H,1-4H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAPLQBQQOLUDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CN(C)C(=N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470919 | |
| Record name | Guanidine, N,N,N',N'-tetramethyl-, monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanidine, N,N,N',N'-tetramethyl-, monoacetate | |
CAS RN |
16836-76-3 | |
| Record name | Guanidine, N,N,N',N'-tetramethyl-, monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30470919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)


![Bis[4-(glycidyloxy)phenyl] sulfide](/img/structure/B3048358.png)
